Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride
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Overview
Description
Benzyl 2,9-diazaspiro[55]undecane-2-carboxylate dihydrochloride is a chemical compound with the molecular formula C17H24N2O2·2HCl It is known for its unique spirocyclic structure, which consists of a bicyclic system with nitrogen atoms at the bridgehead positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
- 3,9-Diazaspiro[5.5]undecane-based compounds
Uniqueness
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride is unique due to its specific spirocyclic structure and the presence of benzyl and carboxylate groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H26Cl2N2O2 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C17H24N2O2.2ClH/c20-16(21-13-15-5-2-1-3-6-15)19-12-4-7-17(14-19)8-10-18-11-9-17;;/h1-3,5-6,18H,4,7-14H2;2*1H |
InChI Key |
PIVUHGJAJBNPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CN(C1)C(=O)OCC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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